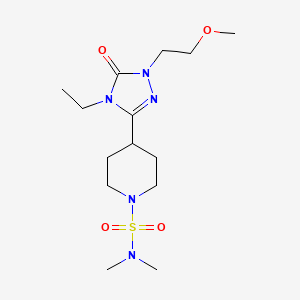
D-Glucurono-delta-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucurono-delta-lactone, also known as gluconolactone, is an organic compound with the formula (HOCH)3(HOCH2CH)CO2 . It is a colorless solid and an oxidized derivative of glucose . It is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase .
Synthesis Analysis
This compound is produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . The conversion cogenerates hydrogen peroxide, which is often the key product of the enzyme .Molecular Structure Analysis
The molecular formula of this compound is C6H10O6 . It has an average mass of 178.140 Da and a monoisotopic mass of 178.047745 Da .Chemical Reactions Analysis
This compound is an oxidized derivative of glucose. It is produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . The conversion cogenerates hydrogen peroxide .Physical And Chemical Properties Analysis
This compound is a colorless solid . It has a molecular formula of C6H10O6 and a molar mass of 178.140 g·mol−1 . It has a melting point of 150–153 °C .Applications De Recherche Scientifique
1. Synthesis and Chemical Properties
- Efficient Synthesis Techniques : D-Glucurono-delta-lactone has been synthesized efficiently under solvent-free microwave irradiation, demonstrating advancements in glycosidation and esterification techniques (Rat et al., 2007).
- Crystallization Process : Research has focused on the crystallization process of D-glucurono-1,4-lactone, which is crucial in industrial crystallization design (Zhu Liang, 2011).
2. Biochemical Applications
- In L-ascorbic Acid Biosynthesis : this compound plays a role in L-ascorbic acid biosynthesis, as demonstrated by studies on senescence marker protein 30 (SMP30) in mice, which acts as a gluconolactonase (Kondo et al., 2006).
- Chemoenzymatic Synthesis : It has been used in chemoenzymatic synthesis processes, such as the synthesis of sucuronamide (Mizoguchi et al., 2016).
3. Applications in Food Science
- Use in Soy-Based Foods : Glucono Delta Lactone (GDL) has been applied in soy-based products like tempeh and tofu, showing its significance in food technology (Athila Safira Rahma, 2021).
4. Physical and Chemical Studies
- Alkali-Hydrolysis Studies : The alkali-hydrolysis of D-glucono-delta-lactone was investigated using chiral Raman and circular dichroism spectroscopies, highlighting its chemical dynamics (Jia et al., 2009).
- Solubility Measurement and Correlation : Studies have been conducted on the solubility of D-Glucurono-1,4-Lactone in different solvents, which is essential for industrial applications (Zhao et al., 2010).
Orientations Futures
D-Glucurono-delta-lactone is a part of chemical leavening systems and is used as a coagulant in tofu making, a leavening acid in bakery, a mild acidulant in cheese and meat products, and a sequestrant in some food applications . It is a lactone of D-gluconic acid . It is pH-neutral, but hydrolyzes in water to gluconic acid which is acidic, adding a tangy taste to foods . It is metabolized to 6-phospho-D-gluconate . The rate of hydrolysis of this compound is increased by heat and high pH .
Propriétés
IUPAC Name |
(2R,3S,4S,5S)-3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H/t2-,3+,4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQGSJDKHSBLDG-QTBDOELSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1C(C(C(C(=O)O1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

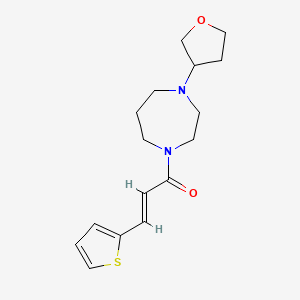
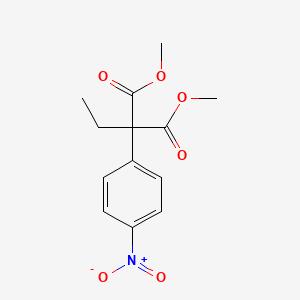
![Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate](/img/structure/B2555370.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2555372.png)

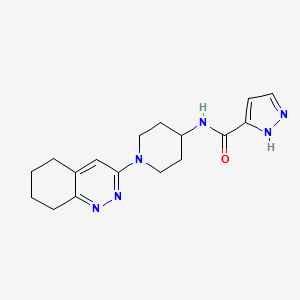
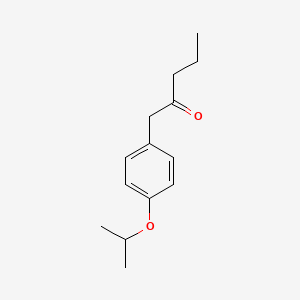
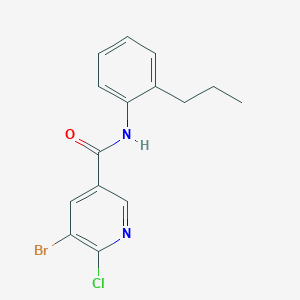
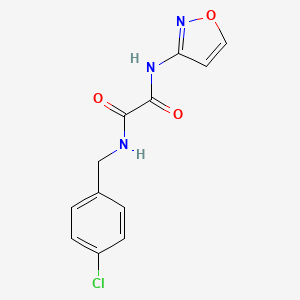
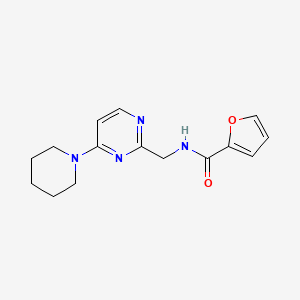
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide](/img/structure/B2555384.png)

